molecular formula C8H7F3IN B13979157 4-iodo-N-methyl-N-(trifluoromethyl)aniline

4-iodo-N-methyl-N-(trifluoromethyl)aniline

Cat. No.: B13979157
M. Wt: 301.05 g/mol
InChI Key: NJEMDTXRYLLPNH-UHFFFAOYSA-N
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Description

4-iodo-N-methyl-N-(trifluoromethyl)aniline: is an organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the iodine or methyl groups are oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can target the iodine group, converting it to a less reactive form.

    Substitution: The iodine group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as 4-iodo-N-methyl-N-(trifluoromethyl)nitroaniline.

    Reduction: Reduced derivatives like 4-iodo-N-methyl-N-(trifluoromethyl)aniline hydride.

    Substitution: Substituted products such as 4-azido-N-methyl-N-(trifluoromethyl)aniline.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic reactions.

Biology:

    Biochemical Studies: Utilized in the study of enzyme interactions and protein binding due to its unique structure.

Medicine:

    Pharmaceuticals: Investigated for potential use in drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: Employed in the development of high-performance materials and polymers.

Mechanism of Action

The mechanism by which 4-iodo-N-methyl-N-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

  • 4-iodo-N-methyl-N-(trifluoromethyl)benzamide
  • 4-iodo-2-(trifluoromethyl)benzonitrile

Comparison:

  • 4-iodo-N-methyl-N-(trifluoromethyl)aniline is unique due to the presence of both methyl and trifluoromethyl groups on the aniline ring, which imparts distinct electronic and steric properties compared to its analogs.
  • 4-iodo-N-methyl-N-(trifluoromethyl)benzamide has an amide group, which affects its reactivity and solubility.
  • 4-iodo-2-(trifluoromethyl)benzonitrile contains a nitrile group, influencing its chemical behavior and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

4-iodo-N-methyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F3IN/c1-13(8(9,10)11)7-4-2-6(12)3-5-7/h2-5H,1H3

InChI Key

NJEMDTXRYLLPNH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)I)C(F)(F)F

Origin of Product

United States

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